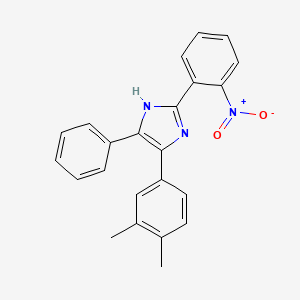
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by its three distinct aromatic rings and various substituents, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.
Introduction of substituents: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenyl-4,5-dimethylimidazole: Lacks the nitro and additional phenyl groups.
4-nitrophenyl-2-phenylimidazole: Similar structure but different substituents.
Eigenschaften
CAS-Nummer |
5908-17-8 |
|---|---|
Molekularformel |
C23H19N3O2 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C23H19N3O2/c1-15-12-13-18(14-16(15)2)22-21(17-8-4-3-5-9-17)24-23(25-22)19-10-6-7-11-20(19)26(27)28/h3-14H,1-2H3,(H,24,25) |
InChI-Schlüssel |
ACFHAHPHMGYLEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


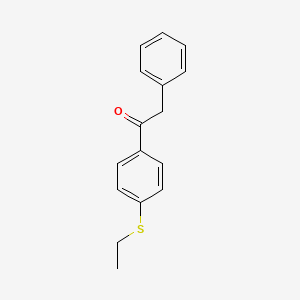
![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)

![Propan-2-yl 5-{[(4-tert-butylphenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14149865.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)


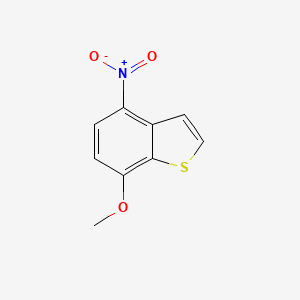
![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)
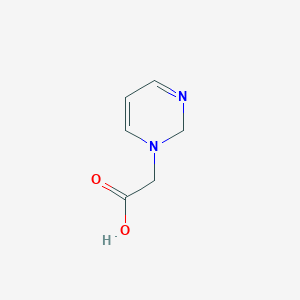

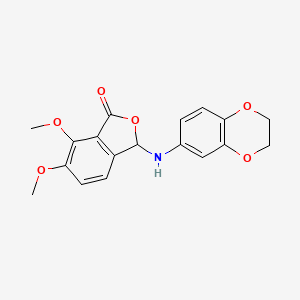
![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
